3-(Chloromethyl)-1,1'-biphenyl
Overview
Description
3-(Chloromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a biphenyl structure where a chloromethyl group is attached to the third carbon of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Blanc chloromethylation reaction, where biphenyl is reacted with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds as follows:
C6H5-C6H5+CH2O+HClZnCl2C6H5-C6H4-CH2Cl
Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)-1,1’-biphenyl may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1,1’-biphenyl.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 3-Methyl-1,1’-biphenyl.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 3-(Aminomethyl)-1,1’-biphenyl, 3-(Hydroxymethyl)-1,1’-biphenyl.
Oxidation: 3-(Carboxymethyl)-1,1’-biphenyl.
Reduction: 3-Methyl-1,1’-biphenyl.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, derivatives of 3-(Chloromethyl)-1,1’-biphenyl are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, 3-(Chloromethyl)-1,1’-biphenyl is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The chloromethyl group is a reactive site that can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-Methyl-1,1’-biphenyl: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Hydroxymethyl)-1,1’-biphenyl: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(Carboxymethyl)-1,1’-biphenyl:
Uniqueness: 3-(Chloromethyl)-1,1’-biphenyl is unique due to the presence of the chloromethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse applications in various fields.
Properties
IUPAC Name |
1-(chloromethyl)-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRYFMJQINAEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573175 | |
Record name | 3-(Chloromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-82-4 | |
Record name | 3-(Chloromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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